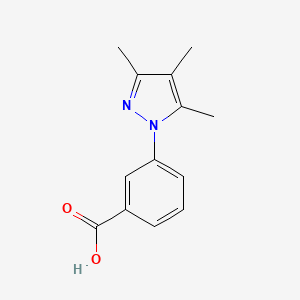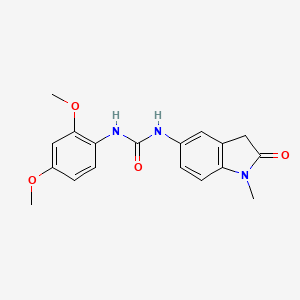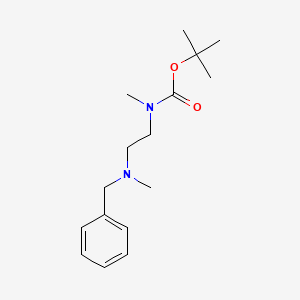
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzoic acid moiety attached to a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which has been found to be an efficient and green catalyst for this type of condensation reaction . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly catalysts.
化学反应分析
Types of Reactions
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
科学研究应用
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structure.
作用机制
The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: This compound shares the pyrazole core with 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid but has a boronic acid group instead of a benzoic acid moiety.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another similar compound with a boronic acid ester group.
Uniqueness
The uniqueness of this compound lies in its combination of a benzoic acid moiety with a highly substituted pyrazole ring. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)14-15(10(8)3)12-6-4-5-11(7-12)13(16)17/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUNYMWLYJTJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2620854.png)

![N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2620858.png)
![2-{[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2620859.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)
![1-(3,4-Dimethylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2620863.png)


![1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine](/img/structure/B2620867.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)
![N-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2620870.png)
![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)
